molecular formula C14H12N2O4S B5030646 methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate

methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate

Cat. No.: B5030646
M. Wt: 304.32 g/mol
InChI Key: WEAVXDSBLQNCDH-XFFZJAGNSA-N
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Description

Methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate typically involves the reaction of substituted benzoic acids with thiazole derivatives under specific conditions. One common method includes the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents is optimized to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, benzoic acid derivatives, and corresponding alcohols or amines.

Scientific Research Applications

Methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate is unique due to its specific combination of a thiazole ring and benzoate ester, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-8(17)15-14-16-12(18)11(21-14)7-9-3-5-10(6-4-9)13(19)20-2/h3-7H,1-2H3,(H,15,16,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAVXDSBLQNCDH-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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